7-Chloro-N-methyl-N-nitroso-5-phenyl-3H-1,4-benzodiazepin-2-amine

Midazolam impurity synthesis N-nitrosoamidine annulation imidazo-benzodiazepine scaffold

Researchers synthesizing Desfluoro Midazolam (EP Impurity G) require the precise non-oxide N-nitrosoamidine substrate, as the 4-oxide analog cannot undergo direct TosMIC-mediated annulation. This intermediate solves that synthetic bottleneck. • Enables construction of the imidazo[1,5-a][1,4]benzodiazepine core via TosMIC reaction • Compatible with validated LC-MS/MS MRM transitions (Q1 329.20→Q3 281.90) for method development • Supplied as orangish-yellow solid, soluble in DCM and methanol, with -20 °C storage for maximum stability

Molecular Formula C16H13ClN4O
Molecular Weight 312.75 g/mol
Cat. No. B13350921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-N-methyl-N-nitroso-5-phenyl-3H-1,4-benzodiazepin-2-amine
Molecular FormulaC16H13ClN4O
Molecular Weight312.75 g/mol
Structural Identifiers
SMILESCN(C1=NC2=C(C=C(C=C2)Cl)C(=NC1)C3=CC=CC=C3)N=O
InChIInChI=1S/C16H13ClN4O/c1-21(20-22)15-10-18-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15/h2-9H,10H2,1H3
InChIKeyMNHJGWVBNXONPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-N-methyl-N-nitroso-5-phenyl-3H-1,4-benzodiazepin-2-amine: Sourcing the Non-Oxide N-Nitrosoamidine Intermediate for Midazolam Impurity Synthesis


7-Chloro-N-methyl-N-nitroso-5-phenyl-3H-1,4-benzodiazepin-2-amine (CAS 819793-73-2; molecular formula C₁₆H₁₃ClN₄O; MW 312.75) is a non-oxide N-nitrosoamidine belonging to the 1,4-benzodiazepine class . It is primarily utilized as a key synthetic intermediate in the preparation of 8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine (C369430), a known desfluoro impurity of the anesthetic midazolam . The compound is supplied as an orangish-yellow solid, soluble in dichloromethane and methanol, with recommended storage at −20 °C for maximum stability . Its N-nitrosoamidine functionality at position 2 renders it a versatile synthetic equivalent of an imidoyl chloride, enabling annulation reactions with isocyanide reagents to construct the fused imidazo-benzodiazepine tricyclic core .

Why Generic Substitution Fails: The Oxidation-State Barrier Between Non-Oxide and 4-Oxide N-Nitrosoamidines in Midazolam Impurity Synthesis


Procurement professionals and analytical chemists cannot indiscriminately substitute 7-Chloro-N-methyl-N-nitroso-5-phenyl-3H-1,4-benzodiazepin-2-amine (non-oxide, CAS 819793-73-2) with its 4-oxide congener N-Nitrosochlordiazepoxide (CAS 51715-17-4). The two compounds differ fundamentally in oxidation state at the N-4 position, resulting in distinct molecular weights (312.75 vs. 328.76 Da) and divergent reactivity profiles . Critically, the non-oxide N-nitrosoamidine is the requisite substrate for TosMIC-mediated annulation to form the imidazo[1,5-a][1,4]benzodiazepine ring system—a transformation that the 4-oxide cannot undergo directly without prior reduction [1]. Furthermore, the 4-oxide analog is itself a well-characterized genotoxic impurity arising from nitrosation of chlordiazepoxide, carrying a distinct regulatory and safety profile that governs its handling, analytical detection limits, and acceptable intake thresholds under ICH M7 guidelines [2]. Substituting one for the other in synthetic, analytical, or toxicological workflows introduces both chemical incompatibility and regulatory non-compliance.

Quantitative Differentiation Evidence: 7-Chloro-N-methyl-N-nitroso-5-phenyl-3H-1,4-benzodiazepin-2-amine vs. Structural Analogs


Synthetic Intermediate Specificity: Non-Oxide N-Nitrosoamidine Enables TosMIC Annulation to Desfluoro Midazolam Impurity

The target non-oxide compound (CAS 819793-73-2) is specifically employed as the direct intermediate for synthesizing 8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine (Desfluoro Midazolam impurity, C369430) . This synthetic pathway exploits the N-nitrosoamidine moiety at position 2 as a synthetic equivalent of an imidoyl chloride, enabling reaction with the mono-anion of tosylmethyl isocyanide (TosMIC) to construct the fused imidazole ring . In contrast, the 4-oxide analog (N-Nitrosochlordiazepoxide, CAS 51715-17-4) requires prior reduction of the N-oxide before it can serve as a substrate for this annulation, as established by Walser and Fryer who demonstrated that lithium aluminum hydride reduction of the nitrosoamidine 4-oxide yields the 4-hydroxy (deoxy) derivative [1]. This oxidation-state barrier constitutes a definitive chemical incompatibility for direct substitution in midazolam-related impurity synthesis workflows.

Midazolam impurity synthesis N-nitrosoamidine annulation imidazo-benzodiazepine scaffold TosMIC cycloaddition

Genotoxicity Potency: Dose-Dependent DNA Damage and Promutagenic Effects of N-Nitrosochlordiazepoxide Class in Mammalian Cells

The N-nitrosochlordiazepoxide class, encompassing both the 4-oxide and non-oxide N-nitrosoamidine congeners, exhibits well-characterized genotoxicity in cultured mammalian cells. Brambilla et al. (1989) demonstrated that N-nitrosochlordiazepoxide (NO-CDE, the 4-oxide) induces dose-dependent DNA single-strand breaks in V79 Chinese hamster cells at subtoxic concentrations ranging from 33 to 330 μM, as revealed by alkaline elution [1]. Critically, these DNA lesions were only partially repaired within 48 hours, and their promutagenic character was confirmed by the induction of 6-thioguanine resistance mutations in the same cell line [1]. In metabolically competent primary cultures of both rat and human hepatocytes, NO-CDE produced similar dose-related DNA fragmentation and DNA repair synthesis across concentrations of 33 to 1000 μM [1]. By comparison, the parent drug chlordiazepoxide (CDE) alone does not produce these genotoxic effects; the N-nitroso functional group is the obligate toxophore [2]. This genotoxic liability places N-nitrosoamidine benzodiazepines within the ICH M7 'cohort of concern' as Class 1 mutagenic carcinogens, requiring control at ng/day acceptable intake levels rather than the μg/day thresholds applicable to ordinary impurities [3].

Genotoxicity DNA fragmentation nitrosamine impurity safety mutagenicity testing

QSAR Toxicity Classification: Cramer Class III with Structural Alert for Genotoxicity Distinguishes N-Nitrosoamidine Benzodiazepines from Parent Drugs

Quantitative structure-activity relationship (QSAR) analysis using Toxtree software classified N-nitrosochlordiazepoxide (the 4-oxide analog) as Cramer Class III, indicating high toxic hazard, and identified a structural alert for genotoxicity associated with the N-nitroso functional group [1]. Cramer Class III is the most severe toxicity classification within the Cramer decision tree, corresponding to the lowest threshold of toxicological concern (TTC) values [2]. In the context of ICH M7, this classification places N-nitrosoamidine benzodiazepines among compounds requiring the most stringent control strategies, with acceptable intake limits potentially in the low ng/day range rather than the μg/day range applicable to Class I or II impurities [3]. By comparison, the parent benzodiazepine drugs (e.g., chlordiazepoxide, midazolam) without the N-nitroso moiety do not trigger this structural alert and are not classified as Cramer Class III based on this toxophore [1]. The QSAR characterization was complemented by FT-IR confirmation of the characteristic nitroso group absorption at 1500 cm⁻¹ (N=O stretch) and the N-O bond at 945 cm⁻¹ [1].

QSAR in silico toxicology Cramer classification Toxtree nitrosamine risk assessment

Validated LC-MS/MS Method with Sub-ppm Detection: Analytical Performance Benchmarks for N-Nitrosochlordiazepoxide Class Impurity Quantification

Birudukota et al. (2025) developed and validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method specifically for N-nitrosochlordiazepoxide, establishing performance parameters directly applicable to the broader N-nitrosoamidine benzodiazepine class including the non-oxide target compound [1]. The method employed an HPLC octyldecylsilane column with ion transitions from Q1 m/z 329.20 to Q3 m/z 281.90 (main fragment), 299.25, and 240.80 [1]. Validation according to ICH Q2(R1) guidelines demonstrated linearity across 0.18–3 ppm with a limit of detection (LOD) of 0.18 ppm and limit of quantification (LOQ) of 0.375 ppm [1]. Method precision exhibited <2.3% RSD for the main fragment (Q3 m/z 281.90), with intermediate precision below 1.8% RSD [1]. Accuracy verified by recovery rates between 92.01% and 104.55%, and solution stability confirmed for 24 hours at room temperature [1]. Analysis of three commercial batches of chlordiazepoxide hydrochloride detected no traces of N-nitrosochlordiazepoxide, confirming the method's practical sensitivity and absence of false positives in real pharmaceutical samples [1]. By comparison, conventional HPLC-UV methods for benzodiazepine impurity testing typically achieve LOD values in the 0.1 μg/mL (0.1 ppm) range but lack the specificity to distinguish co-eluting N-nitroso impurities from non-nitrosated analogs [2].

LC-MS/MS method validation nitrosamine impurity quantification ICH Q2(R1) pharmaceutical quality control

Nitrosation Formation Kinetics and In Vivo DNA Damage: pH-Dependent Yield and Multi-Organ Genotoxicity in Rodent Models

The formation kinetics of N-nitrosochlordiazepoxide from chlordiazepoxide and nitrite demonstrate pH-dependent yields directly relevant to both synthetic preparation and physiological risk assessment. Kinawi et al. (1977) demonstrated that chlordiazepoxide reacts readily with sodium nitrite in aqueous HCl and in human gastric juice to yield N-nitrosochlordiazepoxide at up to 75% yield, with a pH optimum of 1.4 [1]. Mazzei et al. (1989) further refined this by HPLC analysis, identifying the highest degree of N-nitrosation at pH 3.5 with yields of 54.8% and 18.3% at drug/nitrite molar ratios of 0.41 and 0.25, respectively [2]. Under simulated physiological conditions (concentrations achievable in gastric juice of patients co-ingesting chlordiazepoxide and nitrite-rich foods), the yield at pH 3.5 was 2.5% [2]. In vivo, Robbiano et al. (1990) showed that oral administration of single doses of N-nitrosochlordiazepoxide to rats induced dose-dependent DNA fragmentation in liver, gastric mucosa, and brain, with damage accumulating over 15 successive days of treatment, indicating that DNA repair did not keep pace with lesion formation [3]. Critically, the authors noted that the demonstrated absence of carcinogenic activity in rodents should not negate the finding that the compound is intrinsically capable of producing DNA lesions in vivo [3]. These data collectively distinguish N-nitrosoamidine benzodiazepines from non-nitrosated benzodiazepines, which do not exhibit this nitrosation-dependent genotoxic activation pathway, and establish formation conditions relevant to both synthetic scale-up and impurity risk assessment.

Nitrosation kinetics in vivo genotoxicity chlordiazepoxide-nitrite interaction gastric nitrosation

Validated Application Scenarios for 7-Chloro-N-methyl-N-nitroso-5-phenyl-3H-1,4-benzodiazepin-2-amine in Pharmaceutical R&D and Quality Control


Synthesis and Characterization of Desfluoro Midazolam Impurity (C369430) Reference Standards

The target compound serves as the direct N-nitrosoamidine intermediate for constructing the imidazo[1,5-a][1,4]benzodiazepine tricyclic core of 8-Chloro-1-methyl-6-phenyl-4H-imidazo[1,5-a][1,4]benzodiazepine (Desfluoro Midazolam, EP Impurity G). Reaction with TosMIC mono-anion under the conditions described by Del Pozo et al. (Synthesis, 2004) yields the 3-(4-tosyl) intermediate, which upon desulfonylation furnishes the final Desfluoro Midazolam impurity . This pathway is essential for ANDA filers who must synthesize, characterize, and qualify this impurity as part of midazolam drug substance impurity profiling. The non-oxide form is chemically mandatory for this transformation; the 4-oxide analog cannot be directly substituted [1].

LC-MS/MS Method Development and System Suitability for Nitrosamine Impurity Testing in Benzodiazepine APIs

Pharmaceutical QC laboratories developing nitrosamine impurity methods under USP <1469> and ICH M7 can employ N-nitrosoamidine benzodiazepines as reference standards for MS tuning, retention time marking, and system suitability. The validated LC-MS/MS parameters (Q1 m/z 329.20 → Q3 m/z 281.90; LOD 0.18 ppm; LOQ 0.375 ppm) established by Birudukota et al. (JAPS, 2025) provide a directly transferable analytical framework [2]. The compound's well-characterized ionization behavior and MRM transitions enable its use as both a calibration standard and a positive control for method robustness testing across multiple benzodiazepine API matrices.

Genotoxicity Risk Assessment and PDE Derivation for Nitrosamine Drug Substance-Related Impurities (NDSRIs)

The genotoxicity data package for N-nitrosochlordiazepoxide—including dose-dependent DNA fragmentation in V79 cells (33–330 μM), promutagenic effects confirmed by 6-thioguanine resistance induction, and DNA damage in human hepatocytes (33–1000 μM)—provides the toxicological foundation for deriving compound-specific permissible daily exposure (PDE) limits under the ICH M7(R2) framework [3]. The QSAR Cramer Class III classification and structural alert data further support categorization within the carcinogenic potency categorization approach (CPCA), enabling read-across assessments for structurally related NDSRIs [2].

Forced Degradation and Nitrosation Risk Studies for Benzodiazepine Drug Products

The pH-dependent nitrosation kinetics data (75% yield at pH 1.4; 54.8% at pH 3.5; 2.5% under simulated gastric conditions) enable rational design of forced degradation studies to assess nitrosamine formation risk in benzodiazepine drug products formulated with nitrite-containing excipients or stored under acidic conditions [4]. The in vivo DNA damage data in rats—showing dose-dependent DNA fragmentation in liver, gastric mucosa, and brain with cumulative damage over 15 days—support worst-case exposure modeling for regulatory nitrosamine risk assessments [3].

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